(2Z,6E)-Farnesol

Quorum Sensing Fungal Pathogenesis Candida albicans

(2Z,6E)-Farnesol is a specific geometric isomer of the acyclic sesquiterpene alcohol farnesol, distinguished by its 2-cis, 6-trans double bond configuration. While the (2E,6E)-isomer is the most abundant form in nature, (2Z,6E)-farnesol is a naturally occurring metabolite found in specific essential oils such as petitgrain bigarade and the flower oil of Diospyros discolor, where it can be the major component at 35.0%.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 3790-71-4
Cat. No. B1224630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,6E)-Farnesol
CAS3790-71-4
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCO)C)C)C
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11-
InChIKeyCRDAMVZIKSXKFV-PVMFERMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2Z,6E)-Farnesol (CAS 3790-71-4): A Defined Sesquiterpene Alcohol for Precise Research


(2Z,6E)-Farnesol is a specific geometric isomer of the acyclic sesquiterpene alcohol farnesol, distinguished by its 2-cis, 6-trans double bond configuration [1]. While the (2E,6E)-isomer is the most abundant form in nature, (2Z,6E)-farnesol is a naturally occurring metabolite found in specific essential oils such as petitgrain bigarade and the flower oil of Diospyros discolor, where it can be the major component at 35.0% [2]. It is biosynthesized from (2E,6E)-farnesol by the enzyme farnesol 2-isomerase (EC 5.2.1.9), underscoring its distinct metabolic role [3]. Its well-defined stereochemistry makes it a critical tool for probing structure-activity relationships where isomer identity is a key variable.

The Critical Pitfalls of Substituting (2Z,6E)-Farnesol with Other Farnesol Isomers


The biological function of farnesol is profoundly dependent on its stereochemistry. A landmark study demonstrated that of the four possible geometric isomers of farnesol, only the (2E,6E)-isomer exhibits quorum-sensing molecule (QSM) activity in the pathogenic fungus Candida albicans [1]. This means that substituting (2Z,6E)-farnesol with a common commercial mixed-isomer product or the natural (2E,6E)-form introduces a confounding variable—QSM activity—that is entirely absent in the pure (2Z,6E)-isomer. Furthermore, the kinetic profile of (2Z,6E)-farnesol with key metabolic enzymes is distinct; it is a significantly poorer substrate for farnesol dehydrogenase (NADP+), with only 66% of the activity of the (2E,6E)-isomer [2]. Therefore, any research on fungal signaling, JH III biosynthesis, or metabolic engineering must use the specific isomer to ensure data are not misinterpreted by the unintended biological activities of an isomer mixture.

Quantitative Differentiation Guide: (2Z,6E)-Farnesol vs. Analogs and Isomers


Quorum-Sensing Activity: (2Z,6E)-Farnesol is the Inactive Isomer in C. albicans

In a direct comparison of all four farnesol geometric isomers, the (2Z,6E)-isomer demonstrates a critical functional difference: it possesses no quorum-sensing molecule (QSM) activity, a property unique to the (2E,6E)-isomer. This finding was established using an N-acetylglucosamine-induced germ tube formation (GTF) assay in C. albicans [1]. Therefore, researchers investigating quorum-sensing-independent effects of farnesol must select the (2Z,6E)-isomer to decouple their observations from QSM-mediated phenotypes, which are triggered by the (2E,6E)-isomer at concentrations of 30-35 µM [2].

Quorum Sensing Fungal Pathogenesis Candida albicans Germ Tube Formation

Substrate Affinity for Farnesol Dehydrogenase: Reduced Turnover of (2Z,6E)-Farnesol

The enzyme farnesol dehydrogenase (NADP+, EC 1.1.1.216), a key enzyme in juvenile hormone III (JH III) biosynthesis, discriminates between farnesol isomers. The (2Z,6E)-isomer is a measurably poorer substrate for this enzyme from Polygonum minus. It exhibits a higher Michaelis constant (KM) and a lower relative activity compared to the native (2E,6E)-farnesol [1]. This kinetic difference confirms that (2Z,6E)-farnesol is not a functionally equivalent substitute in biosynthetic pathways leading to JH III and related molecules.

Enzyme Kinetics Juvenile Hormone Biosynthesis Metabolic Engineering Substrate Specificity

Biosynthetic Origin: (2Z,6E)-Farnesol as a Defined Product of a Specific Isomerase

Unlike the (2E,6E)-isomer, which is widespread, the (2Z,6E)-isomer is specifically generated in vivo by the dedicated enzyme farnesol 2-isomerase (EC 5.2.1.9), which catalyzes the unidirectional isomerization of (2E,6E)-farnesol to (2Z,6E)-farnesol [1]. This positions it as a unique metabolic intermediate in specific branches of sesquiterpenoid biosynthesis, such as the bisabolene-derived sesquiterpenoid pathway. This defined biological origin provides a clear rationale for its selection in studies of plant or fungal secondary metabolism where isomer-specific pathway flux is under investigation.

Biosynthetic Pathway Sesquiterpenoid Biosynthesis Isomerase Metabolic Intermediate

Research Reproducibility: The 'Isomer Blind Spot' in Farnesol Literature

A comprehensive patent review on the pharmacological applications of farnesol has identified a major limitation in the field: the minority of articles and patents report the specific isomeric form of farnesol that was investigated [1]. This 'isomer blind spot' is critically identified as a barrier to the development of future pharmaceutical products. For a procurement scientist, this creates a latent risk when using commercial 'farnesol,' which is often an undefined mixture. Selecting the explicitly defined (2Z,6E)-farnesol with CAS 3790-71-4 eliminates this ambiguity, directly enabling reproducible research and providing a clear chemical identity for patent filings.

Reproducibility Pharmacological Research Chemical Procurement Isomer Characterization

Validated Application Scenarios for (2Z,6E)-Farnesol (CAS 3790-71-4)


Decoupling Quorum-Sensing from Other Farnesol Bioactivities in Fungal Research

In Candida albicans research, farnesol's dual role as a quorum-sensing molecule (QSM) and a potential anti-fungal agent creates an experimental paradox. The (2Z,6E)-isomer is the ideal tool to resolve this. As explicitly demonstrated, it lacks the QSM activity that is a potent function of the (2E,6E)-isomer [1]. Any other bioactivity observed upon treatment with pure (2Z,6E)-farnesol, such as effects on fungal growth or biofilm inhibition, can therefore be confidently attributed to a QSM-independent mechanism. This application is directly supported by the direct head-to-head comparison in Section 3, establishing this isomer as a negative control probe for QSM-mediated effects.

Investigating Isomer-Specific Substrate Channeling in Juvenile Hormone (JH) Biosynthesis

The JH III biosynthetic pathway in insects is a target for biorational pesticide design. The key oxidation step catalyzed by farnesol dehydrogenase shows clear isomer preference, with (2Z,6E)-farnesol being a significantly less efficient substrate (KM of 0.33 mM) than the native (2E,6E)-form (KM of 0.17 mM) [1]. Supplying (2Z,6E)-farnesol as a purified substrate is essential for in vitro reconstitution experiments aimed at quantifying metabolic flux through this pathway. It allows researchers to study the enzyme's substrate selectivity and potential rate-limiting steps introduced by non-native isomers, directly applying the kinetic evidence outlined in Section 3.

Authenticated Analytical Standard for Natural Product Chemistry

For chemotaxonomic studies or quality control of essential oils, the presence of (2Z,6E)-farnesol is a distinguishing marker. For instance, it constitutes a massive 35.0% of the flower essential oil of Diospyros discolor [1]. Using a verified standard of (2Z,6E)-farnesol (CAS 3790-71-4) is critical for unambiguous identification via GC-MS and accurate quantification, especially to differentiate it from the co-occurring (2E,6E)-isomer and other sesquiterpene alcohols like (E)-nerolidol. This scenario applies the natural occurrence evidence to a concrete analytical need in natural product authentication.

High-Reproducibility Pharmacology with a Defined Chemical Entity

A major literature review has identified that most pharmacological studies fail to specify which farnesol isomer is used, creating a barrier to drug development [1]. Any laboratory moving toward preclinical evaluation of farnesol analogs must baseline their work with a chemically unambiguous starting material. Procuring (2Z,6E)-farnesol as a single isomer with a distinct CAS number for use as a reference standard or backbone for semi-synthetic derivatives directly addresses this reproducibility crisis, ensuring that future results are traceable to a specific molecular entity rather than an undefined mixture.

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